molecular formula C5H6ClF6N B2984408 2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride CAS No. 2228364-54-1

2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride

Cat. No.: B2984408
CAS No.: 2228364-54-1
M. Wt: 229.55
InChI Key: FGTSFUBDJSWKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C5H5F6N·HCl. It is characterized by its cyclopropane ring structure with two trifluoromethyl groups attached to the second and third carbon atoms and an amine group attached to the first carbon atom, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Halogenation and Cyclization: Starting with a suitable precursor, such as a cyclopropane derivative, the compound undergoes halogenation followed by cyclization to introduce the trifluoromethyl groups.

  • Nucleophilic Substitution: Another method involves nucleophilic substitution reactions where trifluoromethyl groups are introduced using trifluoromethylating agents.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the compound to simpler derivatives.

  • Substitution: Substitution reactions can introduce different functional groups or replace existing groups on the cyclopropane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups can influence the electronic properties of the compound, affecting its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

2,3-Bis(trifluoromethyl)cyclopropan-1-amine hydrochloride is unique due to its specific structure and trifluoromethyl groups. Similar compounds include:

  • 2,3-Difluorocyclopropan-1-amine hydrochloride

  • 2,3-Dichlorocyclopropan-1-amine hydrochloride

  • 2,3-Dibromocyclopropan-1-amine hydrochloride

These compounds differ in the type of halogen atoms attached to the cyclopropane ring, which can affect their chemical properties and applications.

Properties

IUPAC Name

2,3-bis(trifluoromethyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F6N.ClH/c6-4(7,8)1-2(3(1)12)5(9,10)11;/h1-3H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTSFUBDJSWKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C1N)C(F)(F)F)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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